molecular formula C21H22N2O4 B14744033 [4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate CAS No. 908-82-7

[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate

Cat. No.: B14744033
CAS No.: 908-82-7
M. Wt: 366.4 g/mol
InChI Key: JWQPKLMMPTZVAI-UHFFFAOYSA-N
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Description

[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate is a complex organic compound with a unique structure that includes two aziridine rings Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate typically involves multiple steps. One common method starts with the preparation of the intermediate 4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate through a series of reactions involving aziridine formation, esterification, and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and organic solvents like dichloromethane .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

[4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The aziridine rings can be oxidized to form oxaziridines.

    Reduction: Reduction of the ester groups can yield the corresponding alcohols.

    Substitution: The aziridine rings can participate in nucleophilic substitution reactions due to their ring strain.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like m-chloroperbenzoic acid (m-CPBA) for oxidation, reducing agents like lithium aluminum hydride (LiAlH4) for reduction, and nucleophiles such as amines for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation with m-CPBA can yield oxaziridines, while reduction with LiAlH4 can produce alcohols.

Scientific Research Applications

Chemistry

In chemistry, [4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate is used as a building block for the synthesis of more complex molecules. Its reactivity makes it a valuable intermediate in organic synthesis .

Biology

In biological research, this compound is studied for its potential as a bioactive molecule. Aziridines are known to interact with biological macromolecules, and this compound’s unique structure may offer specific interactions with proteins and nucleic acids .

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic applications. Aziridines have been explored as anticancer agents due to their ability to alkylate DNA .

Industry

In the industrial sector, this compound could be used in the development of new materials or as a precursor for the synthesis of polymers with unique properties .

Mechanism of Action

The mechanism of action of [4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate involves its interaction with biological macromolecules. The aziridine rings can undergo nucleophilic attack by cellular nucleophiles, leading to the formation of covalent adducts. This can result in the inhibition of enzyme activity or the disruption of DNA replication .

Comparison with Similar Compounds

Similar Compounds

    [4-[2-[4-(Aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate: This compound is unique due to the presence of two aziridine rings.

    Aziridine-1-carboxylate: A simpler compound with a single aziridine ring.

    Oxaziridine: An oxidized form of aziridine with an oxygen atom in the ring.

Uniqueness

The uniqueness of this compound lies in its dual aziridine structure, which provides enhanced reactivity and potential for diverse chemical transformations .

Properties

CAS No.

908-82-7

Molecular Formula

C21H22N2O4

Molecular Weight

366.4 g/mol

IUPAC Name

[4-[2-[4-(aziridine-1-carbonyloxy)phenyl]propan-2-yl]phenyl] aziridine-1-carboxylate

InChI

InChI=1S/C21H22N2O4/c1-21(2,15-3-7-17(8-4-15)26-19(24)22-11-12-22)16-5-9-18(10-6-16)27-20(25)23-13-14-23/h3-10H,11-14H2,1-2H3

InChI Key

JWQPKLMMPTZVAI-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C1=CC=C(C=C1)OC(=O)N2CC2)C3=CC=C(C=C3)OC(=O)N4CC4

Origin of Product

United States

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